molecular formula C7H7FN2O B13129081 6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one

6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one

Cat. No.: B13129081
M. Wt: 154.14 g/mol
InChI Key: PHBPSIGQXKCDQL-UHFFFAOYSA-N
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Description

6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a cyclopropylamine derivative with a fluorinated pyrimidine precursor in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to less oxidized forms using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while substitution could introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    Cyclopropylamine derivatives: Compounds with similar structural features and potential biological activity.

Uniqueness

6-Cyclopropyl-5-fluoropyrimidin-2(1H)-one is unique due to the presence of both a cyclopropyl group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. These structural features might confer enhanced stability, selectivity, or potency compared to other similar compounds.

Properties

IUPAC Name

6-cyclopropyl-5-fluoro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-3-9-7(11)10-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBPSIGQXKCDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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